molecular formula C12H11ClO2S B8421565 3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid methyl ester

3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid methyl ester

Cat. No. B8421565
M. Wt: 254.73 g/mol
InChI Key: SZEWMFFRHZYMBG-UHFFFAOYSA-N
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Patent
US08754122B2

Procedure details

A solution of 3.60 g (14.6 mmol) of 14 in 50 mL THF was treated with Wilkinson's catalyst (3.35 g, 3.62 mmol). The mixture was stirred under 1 atm H2 for 18 h and then was filtered through celite. The solvent was evaporated and the residue purified by flash chromatography on silica gel (0-2% ethyl acetate/hexane) to give 3.63 g (14.3 mmol, 99%) of the saturated ester (15).
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.35 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])/[CH:4]=[CH:5]/[C:6]1[S:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[C:7]=1[Cl:15]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]1[S:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[C:7]=1[Cl:15] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC(\C=C\C1=C(C2=C(S1)C=CC=C2)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.35 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under 1 atm H2 for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (0-2% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CCC1=C(C2=C(S1)C=CC=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.3 mmol
AMOUNT: MASS 3.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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